2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate
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Overview
Description
2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate is a chemical compound with the molecular formula C7H6O2S2. It is known for its unique structure, which includes a thiophene ring and a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate typically involves the reaction of thiophene-2-carbaldehyde with thiolacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the thiophene ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanyl-3-thiophen-3-ylprop-2-enoic acid: Similar structure but with a different position of the thiophene ring.
2-Sulfanyl-3-(thiophen-2-yl)prop-2-enoic acid: Another isomer with a similar structure.
Uniqueness
2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
658692-65-0 |
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Molecular Formula |
C7H8O3S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate |
InChI |
InChI=1S/C7H6O2S2.H2O/c8-7(9)6(10)4-5-2-1-3-11-5;/h1-4,10H,(H,8,9);1H2 |
InChI Key |
IHOIVNSXPBURFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=C(C(=O)O)S.O |
Origin of Product |
United States |
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